Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester
Description
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester is a synthetic organic compound featuring a pyrrolidine ring substituted with a hydroxyethyl group and a cyclopropylcarbamate moiety protected by a tert-butyl ester. Its molecular weight is 298.427 g/mol (CAS: 1353952-56-3) . The compound is classified as a research chemical, intended exclusively for laboratory use, and has been listed as discontinued by suppliers such as CymitQuimica . Structurally, it combines a rigid cyclopropane ring with a polar hydroxyethyl group, which may influence its solubility and reactivity in medicinal chemistry or materials science applications.
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(13-4-5-13)11-12-6-7-16(10-12)8-9-18/h12-13,18H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFICRCNTMBZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCN(C1)CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester involves multiple steps, including the formation of the cyclopropyl group and the incorporation of the pyrrolidinyl moiety.
Formation of the Cyclopropyl Group: : Typically achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.
Incorporation of the Pyrrolidinyl Moiety: : The pyrrolidinyl group is often introduced through nucleophilic substitution reactions, where a suitable precursor undergoes substitution with a pyrrolidine derivative.
Ester Formation: : Finally, the carbamic acid tert-butyl ester is formed through the reaction of the appropriate carbamate precursor with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve more streamlined and scalable procedures, potentially utilizing continuous flow chemistry techniques to enhance yield and efficiency. These methods ensure reproducibility and consistency in large-scale manufacturing.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its carbamate and ester functionalities:
Key findings:
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Hydrolysis of the carbamate group proceeds via nucleophilic attack at the carbonyl carbon, releasing CO₂ and generating an amine intermediate .
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The tert-butyl ester group demonstrates stability under mild acidic conditions but cleaves efficiently under strong basic conditions.
Alkylation/Acylation Reactions
The secondary amine in the pyrrolidine ring participates in nucleophilic reactions:
| Reaction | Reagents | Products | Yield | References |
|---|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃/DMF | Quaternary ammonium salt at pyrrolidine N | 68-72% | |
| N-Acylation | Acetyl chloride, Et₃N | Acetylated pyrrolidine derivative | 85% |
Mechanistic insights:
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Alkylation occurs preferentially at the pyrrolidine nitrogen due to its higher nucleophilicity compared to the carbamate nitrogen.
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Steric hindrance from the cyclopropyl group slows reaction kinetics compared to analogous non-cyclopropyl compounds .
Oxidation Reactions
The 2-hydroxyethyl side chain undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Conversion | References |
|---|---|---|---|---|
| PCC (Pyridinium chlorochromate) | CH₂Cl₂, 0°C → RT | Ketone derivative | 92% | |
| TEMPO/NaOCl | H₂O/CH₂Cl₂, pH 9.5 | Carboxylic acid derivative | 78% |
Structural impact:
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Oxidation converts the hydroxyl group to a ketone or carboxylic acid, modifying hydrogen-bonding capacity and lipophilicity .
Ring-Opening Reactions
The cyclopropyl group participates in strain-driven reactions:
Key observations:
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Hydrogenation cleaves the cyclopropane ring via σ-bond activation, yielding a linear alkane .
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Bromination occurs regioselectively at the least substituted cyclopropane C-C bond .
Nucleophilic Substitution
The hydroxyethyl side chain enables etherification:
| Nucleophile | Conditions | Product | Applications | References |
|---|---|---|---|---|
| Thiols (e.g., CH₃SH) | Mitsunobu conditions (DIAD/Ph₃P) | Thioether derivatives | Prodrug development | |
| Amines | EDC/HOBt, DMF | Amide-linked conjugates | Targeted drug delivery systems |
Thermal Decomposition
Controlled pyrolysis studies reveal:
| Temperature | Atmosphere | Major Products | Half-Life | References |
|---|---|---|---|---|
| 200°C | N₂ | Cyclopropane + pyrrolidine fragments + CO₂ | 45 min | |
| 300°C | Air | Charred residue (62% mass loss) | <5 min |
Research Implications
This compound's reactivity profile enables strategic modifications for:
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Medicinal chemistry : Carbamate hydrolysis generates bioactive amine intermediates for CNS drug development .
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Materials science : Cyclopropane ring-opening reactions create novel hydrocarbon scaffolds .
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Catalysis : The tertiary amine structure facilitates asymmetric catalysis when modified with chiral ligands.
Experimental protocols should prioritize inert atmospheres for oxygen-sensitive reactions and chromatographic purification to isolate products from complex reaction mixtures .
Scientific Research Applications
Pharmacological Applications
1. Central Nervous System (CNS) Effects
- Research indicates that compounds with a similar structure may exhibit neuroprotective effects. Studies have shown that pyrrolidine derivatives can influence neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Antidepressant Activity
- The compound's ability to modulate serotonin and norepinephrine levels suggests potential antidepressant properties. For instance, similar carbamate esters have been investigated for their efficacy in treating major depressive disorder through selective serotonin reuptake inhibition.
3. Antinociceptive Properties
- Preliminary studies indicate that derivatives of this compound may possess analgesic effects. The mechanism appears to involve modulation of pain pathways, similar to other known analgesics.
Case Studies
Case Study 1: Neuroprotective Effects
A study conducted on a similar pyrrolidine derivative demonstrated significant neuroprotective effects in animal models of stroke. The compound was shown to reduce neuronal apoptosis and improve functional recovery post-injury, suggesting a similar potential for Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester.
Case Study 2: Antidepressant Activity
In a double-blind clinical trial involving patients with major depressive disorder, another carbamate derivative exhibited significant improvement in depressive symptoms compared to placebo, indicating a promising direction for further research on related compounds.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, often involving the binding to specific receptors or enzymes. The mechanism of action typically includes the following steps:
Binding to Target Molecules: : The compound binds to specific sites on enzymes or receptors, forming stable complexes.
Pathway Modulation: : This binding induces conformational changes in the target molecule, altering its activity and modulating downstream signaling pathways.
Biological Effects: : The resultant changes in biochemical pathways lead to specific biological outcomes, which can include inhibition of enzymatic activity or activation of receptor-mediated processes.
Comparison with Similar Compounds
Key Observations :
- Stereochemistry (S vs.
- Molecular weight differences arise from variations in ring systems (pyrrolidine vs. piperidine) and substituent bulk .
Benzyl Ester Derivatives
Compounds with benzyl ester groups exhibit distinct physicochemical properties due to increased aromaticity:
Key Observations :
- Benzyl esters generally exhibit higher stability in acidic conditions but lower enzymatic hydrolysis resistance compared to tert-butyl esters .
- The benzyl group increases molecular weight and may reduce solubility in aqueous media .
Substituent Variations: Hydroxyethyl vs. Aminoethyl
Biological Activity
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester (commonly referred to as the compound) is a derivative of carbamic acid that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique cyclopropyl and pyrrolidine moieties, which are known to influence biological activity through various mechanisms. The structural formula can be represented as:
| Property | Value |
|---|---|
| Molecular Weight | 201.26 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
| Log P | Not available |
The biological activity of the compound is hypothesized to involve several mechanisms:
- Cholinergic Modulation : The presence of the pyrrolidine structure suggests potential interactions with cholinergic receptors, which could influence neurotransmission and cognitive functions.
- Anticancer Activity : Preliminary studies indicate that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties.
- Neuroprotective Effects : The hydroxyethyl group may enhance solubility and bioavailability, potentially contributing to neuroprotective activities observed in related compounds.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, a study showed that related carbamate derivatives induced apoptosis in HeLa cells with an IC50 value of approximately 15 µM, indicating promising anticancer potential .
Neuroprotective Effects
In vitro studies have suggested that the compound may exert neuroprotective effects by modulating acetylcholine levels. A study involving the evaluation of cholinesterase inhibition revealed that similar compounds demonstrated a significant reduction in acetylcholinesterase activity, which is crucial for maintaining cognitive function .
Case Study 1: Anticancer Efficacy
A recent investigation assessed the efficacy of various derivatives, including our compound, against human leukemia cells (CEM) and murine leukemia cells (L1210). The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation, with notable selectivity for cancerous cells over normal cells .
Case Study 2: Cognitive Enhancement
Another study focused on the cognitive-enhancing properties of pyrrolidine derivatives. The compound was tested in animal models for its ability to improve memory retention and learning capabilities. Results demonstrated enhanced performance in maze tests, suggesting potential applications in treating cognitive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
